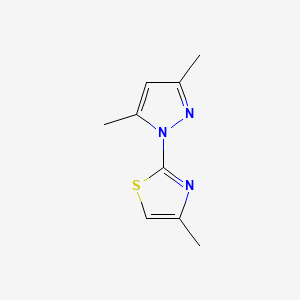
Thiazole, 2-(3,5-dimethyl-1-pyrazolyl)-4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazole, 2-(3,5-dimethyl-1-pyrazolyl)-4-methyl- is a heterocyclic compound that features a thiazole ring substituted with a 3,5-dimethyl-1-pyrazolyl group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thiazole, 2-(3,5-dimethyl-1-pyrazolyl)-4-methyl- typically involves the condensation of appropriate thiazole and pyrazole derivatives. One common method involves the reaction of 2-bromo-4-methylthiazole with 3,5-dimethyl-1-pyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
Thiazole, 2-(3,5-dimethyl-1-pyrazolyl)-4-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazole or pyrazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions can be conducted in polar solvents like DMF or DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the thiazole or pyrazole rings.
Wissenschaftliche Forschungsanwendungen
Thiazole, 2-(3,5-dimethyl-1-pyrazolyl)-4-methyl- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and coordination complexes.
Biology: The compound can be used in the design of bioactive molecules with potential therapeutic properties.
Medicine: It may be explored for its potential as a pharmacophore in drug discovery, particularly in the development of antimicrobial or anticancer agents.
Industry: The compound can be utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and coordination polymers.
Wirkmechanismus
The mechanism of action of Thiazole, 2-(3,5-dimethyl-1-pyrazolyl)-4-methyl- depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the thiazole and pyrazole rings can facilitate interactions with metal ions, making the compound useful in coordination chemistry and catalysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dimethylpyrazole: A related compound with similar structural features but lacking the thiazole ring.
2-Methylthiazole: Another related compound with a thiazole ring but without the pyrazole substitution.
Uniqueness
Thiazole, 2-(3,5-dimethyl-1-pyrazolyl)-4-methyl- is unique due to the combination of the thiazole and pyrazole rings, which imparts distinct chemical and physical properties. This dual-ring system can enhance the compound’s reactivity and potential for forming coordination complexes, making it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
75007-32-8 |
|---|---|
Molekularformel |
C9H11N3S |
Molekulargewicht |
193.27 g/mol |
IUPAC-Name |
2-(3,5-dimethylpyrazol-1-yl)-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C9H11N3S/c1-6-4-8(3)12(11-6)9-10-7(2)5-13-9/h4-5H,1-3H3 |
InChI-Schlüssel |
JEFRVCKLXOOWNK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NN1C2=NC(=CS2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2E,5E)-2,5-bis[(2E)-2-[5-chloro-1-(2-methoxyethyl)-3,3-dimethylindol-2-ylidene]ethylidene]cyclopentylidene]-diphenylazanium;hexafluorophosphate](/img/structure/B13787243.png)
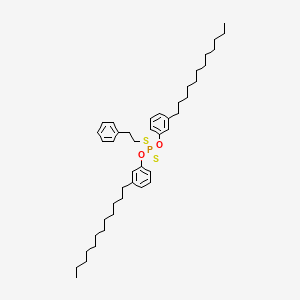

![Urea, N-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]-N'-phenyl-](/img/structure/B13787250.png)

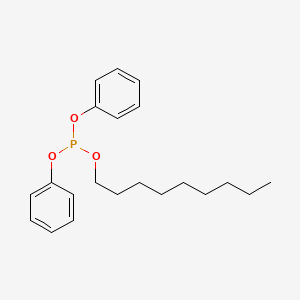
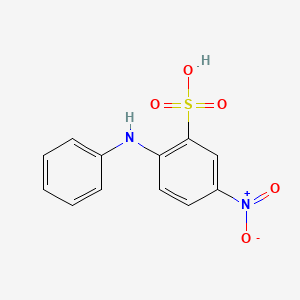
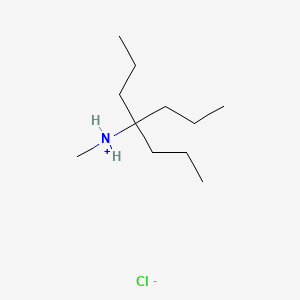
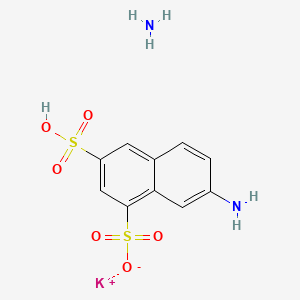
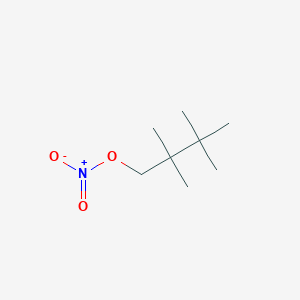


![[2-(Aminomethyl)-4-methoxyphenyl]acetic acid](/img/structure/B13787319.png)
![[4-(Carbamoylsulfonyl)phenethyl][(5-methylisoxazol-3-yl)carbonyl]ammonium chloride](/img/structure/B13787331.png)
